BenchChemオンラインストアへようこそ!

2-Dodecanoylamino-1-hexanolphosphoglycol

Phospholipase A2 inhibition Competitive inhibitor potency Structure-activity relationship

2-Dodecanoylamino-1-hexanolphosphoglycol (DAHPG, CAS 132362-78-8) is a chiral, amide-type substrate analogue that functions as a potent, competitive inhibitor of secretory phospholipase A2 (sPLA2) enzymes. First disclosed in Nature in 1990, DAHPG features a dodecanoyl (C12) amide chain, a hexyl backbone, and a distinctive anionic phosphoglycol headgroup.

Molecular Formula C20H41NNaO6P
Molecular Weight 445.5 g/mol
CAS No. 132362-78-8
Cat. No. B166130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dodecanoylamino-1-hexanolphosphoglycol
CAS132362-78-8
Synonyms2-dodecanoylamino-1-hexanolphosphoglycol
DAHPG
Molecular FormulaC20H41NNaO6P
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+]
InChIInChI=1S/C20H42NO6P.Na/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22;/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25);/q;+1/p-1/t19-;/m1./s1
InChIKeyMZFVWCHQZUSUQM-FSRHSHDFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dodecanoylamino-1-hexanolphosphoglycol (DAHPG) Procurement Profile: A Defined Phospholipase A2 Inhibitor for Mechanistic and Selectivity Studies


2-Dodecanoylamino-1-hexanolphosphoglycol (DAHPG, CAS 132362-78-8) is a chiral, amide-type substrate analogue that functions as a potent, competitive inhibitor of secretory phospholipase A2 (sPLA2) enzymes [1]. First disclosed in Nature in 1990, DAHPG features a dodecanoyl (C12) amide chain, a hexyl backbone, and a distinctive anionic phosphoglycol headgroup [2]. Unlike the natural ester substrate, the amide linkage at the sn-2 position resists enzymatic hydrolysis, enabling stable, high-affinity binding within the enzyme active site. DAHPG is primarily utilized as a biochemical tool compound for probing PLA2 catalytic mechanisms, studying interfacial activation, and discriminating among PLA2 isoforms in both academic and industrial research settings [1][3].

Why DAHPG Cannot Be Substituted by Generic Phospholipase A2 Inhibitors in Research Protocols


Despite the availability of numerous PLA2 inhibitors, 2-Dodecanoylamino-1-hexanolphosphoglycol (DAHPG) occupies a unique position defined by its anionic phosphoglycol headgroup and its well-characterized, structurally resolved binding mode [1]. Generic substitution with the closest structural analog, DAHPC (the zwitterionic phosphocholine counterpart, CAS 131736-67-9), leads to a 20–30-fold loss in inhibitory potency toward PLA2, a difference mechanistically attributed to the absence of a critical hydrogen bond between the glycol OH of DAHPG and the carbonyl oxygen of Asp-49 in the enzyme active site [2]. Furthermore, PLA2 isoforms exhibit differential headgroup preferences: Group IIA PLA2 preferentially binds the phosphoglycol inhibitor (DAHPG), whereas Group V PLA2 favors the phosphocholine inhibitor (DAHPC), meaning that inhibitor choice directly determines which isoform is targeted in a given experimental system [3]. These quantitative and qualitative differences preclude simple interchangeability among amide-type phospholipid analogs and demand explicit compound specification for reproducible research.

DAHPG Quantitative Differentiation Evidence: Comparative Potency, Structural Selectivity, and Binding Energetics Against Closest Analogs


DAHPG vs. DAHPC: 20–30-Fold Superior Inhibitory Potency Toward Phospholipase A2 in Direct Comparative Assays

In a direct head-to-head comparison using bovine pancreas prophospholipase A2 (proPLA2), the phosphoglycol analog DAHPG exhibited 20–30 times more potent inhibitory activity than its phosphocholine counterpart DAHPC [1]. Both inhibitors were co-crystallized with the enzyme and their structures solved to 2.1 Å resolution (R = 0.215 for DAHPG vs. R = 0.208 for DAHPC), confirming identical binding topology and enabling a direct mechanistic comparison. The potency differential is explained by a specific hydrogen bond formed between the glycol OH group of DAHPG and the carbonyl oxygen of Asp-49 in the enzyme active site—an interaction that is structurally impossible for the choline headgroup of DAHPC [1].

Phospholipase A2 inhibition Competitive inhibitor potency Structure-activity relationship

Group IIA vs. Group V PLA2 Isoform Selectivity: DAHPG Preferentially Targets Group IIA, Enabling Isoform-Specific Experimental Design

Competitive inhibition assays on recombinant rat Group IIA and Group V PLA2s revealed divergent inhibitor preferences: Group IIA PLA2 shows a clear preference for the phosphoglycol inhibitor (DAHPG), whereas the phosphocholine inhibitor (DAHPC) binds more strongly to the active site of Group V PLA2 [1]. Both enzymes were expressed, folded, and purified under identical conditions, and inhibition was tested on zwitterionic phospholipid micelles as substrate at pH 8.0 in the presence of Ca²⁺. This differential binding behavior provides a practical means to discriminate between Group IIA and Group V PLA2 activities in complex biological samples by simple inhibitor selection.

PLA2 isoform selectivity Group IIA sPLA2 Group V sPLA2 Inhibitor specificity

Headgroup Charge Determines Inhibitory Power: Phosphoglycol Inhibitors Outperform Phosphocholine and Phosphoethanolamine Analogs Across Multiple Pancreatic PLA2 Enzymes

A systematic comparative study across pancreatic PLA2 enzymes from pig, ox, and horse demonstrated that all three enzymes display a clear preference for anionic phosphoglycol inhibitors over zwitterionic phosphocholine derivatives, with the effect being most pronounced for the bovine (ox) enzyme [1]. Separately, human platelet PLA2 was shown to be most strongly inhibited by compounds with a negatively charged phosphoglycol headgroup, while neutral phosphocholine analogs were only weak inhibitors, and phosphoethanolamine analogs showed intermediate inhibitory capacity [2]. The inhibitory power (Z) increases in the rank order: phosphocholine << phosphoethanolamine < phosphoglycol [2]. For the horse enzyme, phosphoglycol-containing inhibitors achieved affinities nearly 5 orders of magnitude higher than the substrate molecule [1].

Inhibitory power Z Headgroup charge effect Pancreatic PLA2 Structure-activity relationship

Energetic Contribution of the DAHPG–His48 Hydrogen Bond Quantified at 5.7 kJ/mol: A Measurable Binding Advantage for Structure-Based Design

Site-directed mutagenesis of porcine pancreatic PLA2 (variants H48Q, H48N, H48K) enabled dissection of the hydrogen bond formed between the competitive inhibitor DAHPG and the active-site residue His48. When DAHPG interacts with wild-type enzyme in the presence of a lipid-water interface, the contribution of this specific hydrogen bond to inhibitor binding was quantified as 5.7 kJ/mol [1]. By comparison, a separate hydrogen bond between Asp99 and His48 contributes 5.2 kJ/mol to conformational stability of the enzyme [1]. This 5.7 kJ/mol value represents a direct, experimentally measured energetic penalty that would be incurred if the inhibitor were replaced by an analog incapable of forming this interaction (such as the (S)-enantiomer or inhibitors lacking the appropriate hydrogen-bonding geometry).

Hydrogen bond energetics His48 catalytic residue Competitive inhibitor binding Protein engineering

DAHPG Binding Affinity: Kd ≤ 10 μM and Stoichiometric Interaction with Porcine Pancreatic PLA2 Verified by NMR

Two-dimensional ¹H-NMR studies on porcine pancreatic PLA2 in complex with DAHPG bound to a micellar lipid-water interface of fully deuterated dodecylphosphocholine demonstrated that the inhibitor binds stoichiometrically to the enzyme with high affinity, yielding a dissociation constant Kd ≤ 10 μM [1]. The NMR data further confirmed that DAHPG occupies the active site, as evidenced by large chemical-shift differences for active-site residues Phe5, Ile9, Phe22, His48, Tyr52, and Phe106, and that the inhibitor's acyl chain makes hydrophobic contacts (< 0.4 nm) near Phe5, Ile9, Phe22, and Phe106 [1]. The same study verified that PLA2 is stereospecific for the (R)-enantiomer of the inhibitor, consistent with the known stereochemical requirements for substrate recognition [1].

NMR binding studies Dissociation constant Stoichiometric binding Micellar interface

DAHPG Binds PLA2 >10,000-Fold More Tightly Than the Natural Substrate: Validating the Amide Analog Strategy

DAHPG has been reported to bind more strongly, by over four orders of magnitude (>10,000-fold), to PLA2 than does the natural substrate (R)-1,2-dihexanoylglycerol-3-phosphocholine [1]. This extraordinary affinity gain arises from the replacement of the scissile ester bond with a non-hydrolyzable amide linkage, which forms a strong hydrogen bond between the inhibitor NH and the unprotonated Nδ1 atom of catalytic His48—an interaction that is absent in the genuine substrate [1]. This design principle validates the amide-type substrate analog strategy for generating tight-binding, competitive PLA2 inhibitors suitable for co-crystallization and mechanistic studies.

Substrate analog affinity Amide-type inhibitor Binding affinity ratio Rational inhibitor design

DAHPG Procurement-Driven Application Scenarios: Where This Compound Delivers Definitive Experimental Value


Structural Biology: X-ray Co-Crystallography of PLA2-Inhibitor Complexes for Mechanistic Studies

DAHPG's well-resolved X-ray co-crystal structure with bovine proPLA2 (2.1 Å, R = 0.215) and with a porcine PLA2 mutant (PDB 5P2P, 2.4 Å) makes it the inhibitor of choice for structural biology groups studying PLA2 catalytic mechanisms [1]. The defined electron density for the glycol headgroup and the hydrogen bond with Asp-49 provide a structurally validated reference point for comparing novel inhibitor scaffolds. The >10,000-fold affinity advantage over substrate ensures stable occupancy throughout crystallization trials and data collection [1].

PLA2 Isoform Discrimination: Selective Inhibition of Group IIA sPLA2 in Inflammatory Disease Models

For research programs investigating the role of Group IIA sPLA2 in inflammatory diseases (e.g., rheumatoid arthritis, atherosclerosis, acute pancreatitis), DAHPG is the preferred inhibitor because of its demonstrated selectivity for Group IIA over Group V PLA2 [1]. In contrast, DAHPC would preferentially target Group V PLA2, potentially confounding interpretation of results in mixed-isoform biological samples. This isoform-level discrimination is essential for target validation studies where the specific contribution of Group IIA sPLA2 must be isolated from other secreted PLA2 activities [1].

Enzyme Mechanism Elucidation: Probing the Catalytic Role of His48 Using Competitive Inhibition Kinetics

The experimentally quantified hydrogen bond contribution of DAHPG to His48 (5.7 kJ/mol) makes it an indispensable tool for enzymology laboratories studying the catalytic mechanism of PLA2 [1]. By using DAHPG as a competitive inhibitor probe in conjunction with site-directed His48 variants (H48Q, H48N, H48K), researchers can dissect the energetic contributions of individual active-site interactions to substrate binding and catalysis, informing rational enzyme engineering and inhibitor design efforts [1].

Biophysical Assay Development: Active-Site Titration and Binding Studies at the Lipid-Water Interface

DAHPG's stoichiometric 1:1 binding (Kd ≤ 10 μM) and stereospecificity for the (R)-enantiomer, validated by 2D ¹H-NMR at the lipid-water interface, enable its use as a reliable active-site titrant for determining functional PLA2 concentrations [1]. For laboratories developing fluorescence-based or calorimetric PLA2 assays, DAHPG serves as a high-affinity competitive inhibitor standard for calibrating assay sensitivity and validating inhibitor screening protocols under physiologically relevant interfacial conditions [1].

Quote Request

Request a Quote for 2-Dodecanoylamino-1-hexanolphosphoglycol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.